molecular formula C22H24N2OS B2856372 (Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide CAS No. 865174-54-5

(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide

Cat. No. B2856372
CAS RN: 865174-54-5
M. Wt: 364.51
InChI Key: IWGUVOUZHVPBHF-LNVKXUELSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide is a compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Anticancer Activity

The compound (Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide, due to its structural similarity with thiazole-based compounds, may have potential anticancer applications. Research has shown that thiazole derivatives exhibit significant anticancer activities against various cancer cell lines. For instance, a study by Ravinaik et al. (2021) synthesized a series of substituted benzamides with thiazole moieties, demonstrating moderate to excellent anticancer activity against breast, lung, colon, and ovarian cancer cell lines. These findings suggest that thiazole derivatives, including potentially (Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide, could be explored further for their anticancer properties (Ravinaik et al., 2021).

Antimicrobial Activity

The structural features of thiazole compounds have also been associated with antimicrobial activities. While specific studies on (Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide may not be available, analogous thiazole derivatives have demonstrated effectiveness against various microbial strains. For example, Narayana et al. (2004) synthesized thiazole benzamides that were evaluated for antifungal activity, highlighting the potential of thiazole moieties in combating fungal infections. This suggests that compounds like (Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide could be investigated for their antimicrobial efficacy (Narayana et al., 2004).

Environmental Applications

Thiazole-based compounds have also been explored for environmental applications, such as the removal of heavy metals from industrial wastes. Zargoosh et al. (2015) synthesized a magnetic nanoadsorbent using a thiazole derivative, demonstrating its effectiveness in removing Zn2+ and Cd2+ ions from industrial wastes. This research indicates the potential for thiazole derivatives, including compounds like (Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide, to contribute to environmental remediation efforts (Zargoosh et al., 2015).

properties

IUPAC Name

4-tert-butyl-N-(6-methyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2OS/c1-6-13-24-18-12-7-15(2)14-19(18)26-21(24)23-20(25)16-8-10-17(11-9-16)22(3,4)5/h6-12,14H,1,13H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWGUVOUZHVPBHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)C(C)(C)C)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide

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